Ethyl 3-oxopyrazolidine-1-carboxylate Ethyl 3-oxopyrazolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17258258
InChI: InChI=1S/C6H10N2O3/c1-2-11-6(10)8-4-3-5(9)7-8/h2-4H2,1H3,(H,7,9)
SMILES:
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol

Ethyl 3-oxopyrazolidine-1-carboxylate

CAS No.:

Cat. No.: VC17258258

Molecular Formula: C6H10N2O3

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxopyrazolidine-1-carboxylate -

Specification

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
IUPAC Name ethyl 3-oxopyrazolidine-1-carboxylate
Standard InChI InChI=1S/C6H10N2O3/c1-2-11-6(10)8-4-3-5(9)7-8/h2-4H2,1H3,(H,7,9)
Standard InChI Key HEFVVDLVKXUHLL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCC(=O)N1

Introduction

Structural and Physicochemical Properties

Ethyl 3-oxopyrazolidine-1-carboxylate belongs to the pyrazolidinone family, featuring a non-aromatic five-membered ring with two nitrogen atoms. The compound’s structure is defined by the IUPAC name ethyl 3-oxopyrazolidine-1-carboxylate, with the molecular formula C₆H₁₀N₂O₃ and a molecular weight of 170.16 g/mol. Key physicochemical parameters, inferred from structurally analogous compounds, include a density of 1.2–1.3 g/cm³ and a boiling point of 248–255°C at atmospheric pressure . The ester group at position 1 enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), while the ketone moiety at position 3 contributes to electrophilic reactivity.

Table 1: Comparative Physicochemical Data for Pyrazolidinone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
Ethyl 3-oxopyrazolidine-1-carboxylateC₆H₁₀N₂O₃170.161.2–1.3248–255
Ethyl 3-oxopyrrolidine-1-carboxylateC₇H₁₁NO₃157.171.2255.2
Ethyl 3-oxocyclohexane-1-carboxylateC₉H₁₄O₃170.211.1248.8

Data adapted from Chemsrc entries and synthetic studies .

Synthesis and Optimization Strategies

Cyclocondensation of Hydrazine with α,β-Unsaturated Diesters

The most widely reported synthesis involves the reaction of hydrazine hydrate with α,β-unsaturated diesters, such as diethyl maleate or diisopropyl fumarate, under basic conditions. For example, 3-chloro-2-hydrazinopyridine reacts with diisopropyl maleate in the presence of sodium isopropoxide and a silver-based catalyst (e.g., Ag(PPh₃)₃NO₃) to yield ethyl 3-oxopyrazolidine-1-carboxylate derivatives with yields exceeding 80% . The reaction proceeds via a Michael addition mechanism, followed by intramolecular cyclization. Key parameters affecting yield include:

  • Catalyst loading: 0.0002–0.002 mole equivalents of silver catalysts optimize reaction kinetics.

  • Temperature: Maintaining the reaction at 25–30°C minimizes side reactions such as ester cleavage or azine formation .

  • Solvent selection: Polar solvents like isopropanol enhance reagent solubility without promoting hydrolysis.

Alternative Routes via β-Anilino-diesters

β-Anilino-diesters serve as alternative substrates for pyrazolidinone synthesis. Reaction with hydrazine hydrate generates the pyrazolidine ring through nucleophilic attack at the β-carbon, though competing pathways often lead to byproducts like malonohydrazide . Recent patents highlight the use of di-n-butyl maleate under silver-catalyzed conditions to achieve 80% yield and 97% purity, demonstrating scalability for industrial production .

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The pyrazolidinone ring undergoes cleavage under nucleophilic attack. For instance, treatment with primary amines (e.g., ethylenediamine) at elevated temperatures produces linear hydrazide derivatives, which are valuable intermediates in polymer chemistry . Hydrazine hydrate itself induces ring opening, yielding carbohydrazides and phenolic byproducts .

Reduction and Oxidation

Sodium borohydride reduces the ketone group at position 3 to a secondary alcohol, generating ethyl 3-hydroxypyrazolidine-1-carboxylate. Conversely, oxidation with Dess-Martin periodinane or similar agents can introduce additional carbonyl groups, though over-oxidation may degrade the ester moiety .

Ester Hydrolysis

Alkaline hydrolysis of the ethyl ester group produces the corresponding carboxylic acid, which is amenable to further derivatization. For example, coupling with aryl halides via Ullmann-type reactions generates biaryl pyrazolidinones with potential antimicrobial activity .

Applications in Pharmaceutical and Agrochemical Industries

Drug Discovery

Pyrazolidinones are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with β-lactams. Ethyl 3-oxopyrazolidine-1-carboxylate derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. Modifications at the N-1 and C-3 positions enhance target selectivity, as demonstrated in recent kinase inhibitor studies .

Agrochemical Uses

The compound’s derivatives act as herbicides and insect growth regulators. For example, substituting the pyridine ring with chlorinated aryl groups enhances phytotoxic activity against broadleaf weeds .

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